D-erythro-Methylphenidate Hydrochloride

Dopamine transporter Binding affinity Stereochemistry

Early methylphenidate formulations contained up to 80% erythro isomers; modern pharmacopeias mandate near-zero limits. D-erythro-Methylphenidate Hydrochloride is the definitive reference standard for quantifying erythro impurities, validating chiral separation methods, and serving as the stereochemistry-matched negative control in DAT/NET inhibition assays (>1,000-fold selectivity gap vs. d-threo). • USP/EP impurity reference standard for HPLC/UPLC method validation and ANDA submissions • Essential negative control for monoamine transporter assays (DAT IC50 > 50,000 nM) • Differentiates legacy (pre-reformulation) vs. modern methylphenidate samples in forensic analysis

Molecular Formula C14H20ClNO2
Molecular Weight 269.77 g/mol
Cat. No. B13424996
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameD-erythro-Methylphenidate Hydrochloride
Molecular FormulaC14H20ClNO2
Molecular Weight269.77 g/mol
Structural Identifiers
SMILESCOC(=O)C(C1CCCCN1)C2=CC=CC=C2.Cl
InChIInChI=1S/C14H19NO2.ClH/c1-17-14(16)13(11-7-3-2-4-8-11)12-9-5-6-10-15-12;/h2-4,7-8,12-13,15H,5-6,9-10H2,1H3;1H/t12-,13+;/m1./s1
InChIKeyJUMYIBMBTDDLNG-KZCZEQIWSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 0.5 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





D-erythro-Methylphenidate Hydrochloride: Diastereomeric Differentiation and Procurement Rationale for Analytical Standards


D-erythro-Methylphenidate Hydrochloride is a specific stereoisomer of methylphenidate, a central nervous system stimulant with two chiral centers that give rise to four distinct stereoisomers: d-threo, l-threo, d-erythro, and l-erythro [1]. While the threo diastereomers are responsible for the therapeutic effects in attention-deficit/hyperactivity disorder (ADHD), the erythro diastereomers exhibit markedly different pharmacological properties, including substantially lower affinity for monoamine transporters and distinct peripheral effects [2]. Early commercial formulations contained up to 80% erythro isomers before being reformulated to contain only the racemic threo mixture, highlighting the critical importance of diastereomeric purity in research applications [3]. This compound serves as an essential analytical reference standard for impurity profiling, chiral separation method development, and structure-activity relationship studies of methylphenidate analogs.

Chiral analytical reference standard workflow

Enables erythro-specific impurity profiling and diastereomeric purity control

Monoamine transporter study context

Supports negative-control design for DAT and NET functional assays

Stereochemical-control research fit

Suited for SAR studies requiring diastereomeric differentiation

Why D-erythro-Methylphenidate Hydrochloride Cannot Be Substituted with Other Methylphenidate Isomers in Analytical and Pharmacological Research


Generic substitution between methylphenidate diastereomers is scientifically invalid due to profound differences in conformational preferences, receptor binding kinetics, and functional activity [1]. The erythro and threo diastereomers adopt distinct solution-state conformations that directly impact their ability to interact with monoamine transporters [2]. While the d-threo isomer exhibits nanomolar affinity for the dopamine transporter (DAT) and mediates therapeutic effects, the erythro diastereomers demonstrate negligible DAT binding and are associated with pressor effects rather than central nervous system stimulation [3]. Consequently, using a threo-based reference standard for erythro-specific applications—such as impurity quantification in legacy formulations, chiral method validation, or studies of off-target peripheral effects—will yield analytically invalid results. The quantitative evidence below establishes the precise magnitude of these diastereomeric differences and defines the specific procurement scenarios where D-erythro-Methylphenidate Hydrochloride is the only appropriate choice.

Conformation

Erythro and threo diastereomers adopt distinct solution-state conformations that directly alter transporter-interaction profiles.

Binding

Threo-based reference standards exhibit nanomolar DAT affinity; erythro isomers show negligible binding, invalidating cross-use.

Endpoint

Erythro isomers are associated with pressor-related peripheral endpoints, not central stimulant responses seen with threo isomers.

Quantitative Differentiation Evidence for D-erythro-Methylphenidate Hydrochloride: Comparator-Based Selection Criteria


Dopamine Transporter (DAT) Binding Affinity: Erythro vs. Threo Diastereomers

The dl-erythro isomer of methylphenidate demonstrates essentially no measurable binding to the dopamine transporter (DAT) compared to the threo diastereomers. In radioligand displacement assays, the dl-erythro isomer of o-bromomethylphenidate exhibited an IC50 exceeding 50,000 nM for DAT binding [1]. In contrast, the threo diastereomers of methylphenidate and its derivatives typically show nanomolar binding affinities in the same assay system [1]. This represents a greater than 1,000-fold difference in binding potency between the diastereomeric forms. Furthermore, the affinity profile for methylphenidate derivatives follows a consistent order of DAT > NET >> 5HTT for the active threo isomers, while the erythro isomers fail to exhibit meaningful binding to any of these transporters [1].

DAT Binding Affinity
Head-to-head
Erythro IC50 > 50,000 nM vs. threo nanomolar range
Supports negative-control and impurity-marker selection context
>1,000-fold binding difference; rat striatal membrane assay
Dopamine transporter Binding affinity Stereochemistry Receptor pharmacology

Peripheral Norepinephrine Potentiation: Erythro-Methylphenidate vs. Threo-Methylphenidate Dose-Response Comparison

In the cat nictitating membrane assay, threo-methylphenidate at 2 mg/kg produced approximately a 30-fold leftward shift of the norepinephrine dose-response curve, indicating strong potentiation of noradrenergic responses [1]. In contrast, erythro-methylphenidate required a 10-fold higher dose (20 mg/kg) to produce only a 5-fold shift in the norepinephrine dose-response curve [1]. In the isolated rat vas deferens preparation, the difference in potency was even more pronounced: molar concentrations required to produce equal norepinephrine-potentiating effects differed by approximately 300-fold, with the threo isomer being markedly more potent [1]. Additionally, at concentrations up to 3 × 10⁻⁴ M, the erythro isomer failed to reduce tyramine-induced responses, whereas the threo isomer at 10⁻⁴ M substantially reduced these responses [1].

Peripheral NE Potentiation
Head-to-head
300-fold potency difference in vas deferens preparation
Reported pressor-response and off-target endpoint context
Cat nictitating membrane and isolated rat vas deferens models
Adrenergic pharmacology Pressor effects Norepinephrine potentiation Peripheral effects

Neuronal Norepinephrine Uptake Inhibition: Erythro Isomer Lack of Functional Activity vs. Threo Isomer

In histochemical studies using the catecholamine-depleted rat iris model, the threo isomer of methylphenidate completely prevented restoration of fluorescence by Cobefrin, demonstrating effective inhibition of neuronal norepinephrine uptake [1]. In contrast, the erythro isomer failed to prevent fluorescence restoration under identical experimental conditions [1]. In functional uptake assays using synaptosomal preparations, the d-threo isomer of methylphenidate potently inhibited [3H]norepinephrine uptake into hypothalamic synaptosomes, whereas the l-threo isomer showed markedly lower activity and the erythro diastereomers exhibited negligible inhibition [2]. This qualitative difference in functional norepinephrine uptake inhibition—complete blockade by threo vs. no measurable effect by erythro—establishes a clear binary differentiation between the diastereomers.

NE Uptake Inhibition
Head-to-head
Binary difference: complete threo blockade vs. no erythro effect
Confirms stereochemistry-dependent functional inactivity
Rat iris histochemistry and hypothalamic synaptosomal uptake models
Norepinephrine transporter Uptake inhibition Synaptosomal assay Catecholamine

Clinical Formulation History: Erythro Isomer Content in Early Commercial Methylphenidate Products

Initial commercial formulations of methylphenidate contained a mixture of diastereomers, with some sources indicating that early products consisted of up to 80% (d/l)-erythro and 20% (d/l)-threo isomers [1]. This means that D-erythro-Methylphenidate Hydrochloride was a significant component of the methylphenidate administered to patients during the early clinical use of this medication [1]. Subsequent pharmacological investigations revealed that the central nervous system stimulant effects were primarily attributable to the threo diastereomers, specifically the d-threo enantiomer, while the erythro diastereomers were found to have minimal CNS activity and were associated with undesirable pressor effects [1]. This discovery prompted the removal of the erythro isomers from commercial formulations, leading to modern preparations containing only the racemic mixture of d- and l-threo isomers [2].

Historical Formulation Profile
Class-level
Early formulations contained up to 80% erythro isomers
Context-dependent relevance for legacy impurity profiling
Source-specific review; pre-reformulation era data
Pharmaceutical history Formulation analysis Impurity profiling Quality control

Validated Research and Industrial Applications for D-erythro-Methylphenidate Hydrochloride Based on Quantitative Differentiation Evidence


Analytical Reference Standard for Chiral Purity and Impurity Profiling

D-erythro-Methylphenidate Hydrochloride serves as an essential analytical reference standard for the identification, quantification, and control of erythro-related impurities in methylphenidate active pharmaceutical ingredients (APIs) and finished drug products. Given that early commercial formulations contained up to 80% erythro isomers [1], and that modern formulations are specified to contain 0% erythro content [2], this compound is critical for developing and validating HPLC, UPLC, or capillary electrophoresis methods capable of resolving and quantifying erythro impurities at pharmacopeial specification levels. The >1,000-fold difference in DAT binding affinity between erythro and threo diastereomers [3] underscores the importance of stringent diastereomeric purity control, as even trace erythro contamination could confound pharmacological assay results. Analytical laboratories, contract research organizations, and pharmaceutical quality control units should procure this compound when establishing impurity profiling methods for methylphenidate-based products or when investigating legacy formulation samples.

Negative Control in Dopamine and Norepinephrine Transporter Functional Assays

Researchers conducting monoamine transporter inhibition studies require D-erythro-Methylphenidate Hydrochloride as a stereoisomer-matched negative control. The compound exhibits no detectable specific binding to the dopamine transporter (IC50 > 50,000 nM for structurally related erythro derivatives) [1] and fails to inhibit norepinephrine uptake in functional assays [2]. This binary functional inactivity—complete absence of DAT/NET inhibition vs. nanomolar potency of d-threo-methylphenidate [3]—establishes the erythro isomer as an ideal negative control for validating assay specificity and confirming that observed transporter inhibition is stereochemistry-dependent rather than non-specific. This application is particularly relevant for screening novel methylphenidate analogs, validating high-throughput DAT/NET inhibition assays, and conducting structure-activity relationship (SAR) studies where diastereomeric controls are required to establish true stereochemical dependence of biological activity.

Peripheral Adrenergic and Pressor Effect Studies in Cardiovascular Pharmacology

D-erythro-Methylphenidate Hydrochloride is specifically required for research examining the differential cardiovascular and peripheral adrenergic effects of methylphenidate stereoisomers. Quantitative in vivo and ex vivo studies demonstrate that erythro-methylphenidate produces a distinct pattern of norepinephrine potentiation: at 20 mg/kg it shifts the norepinephrine dose-response curve by 5-fold, compared to a 30-fold shift produced by threo-methylphenidate at just 2 mg/kg [1]. In isolated tissue preparations, the potency difference is approximately 300-fold [1]. These stereochemistry-dependent peripheral effects are mechanistically linked to the pressor responses historically associated with erythro-containing formulations [2]. Researchers investigating the structural determinants of methylphenidate-associated cardiovascular effects, developing structure-toxicity relationship models, or studying the off-target adrenergic pharmacology of NDRI-class compounds require this specific isomer as a comparator and reference standard.

Forensic and Historical Pharmaceutical Analysis

Forensic toxicology laboratories and pharmaceutical historians require D-erythro-Methylphenidate Hydrochloride as a certified reference material for the identification and analysis of legacy methylphenidate formulations and historical samples. Evidence indicates that early commercial methylphenidate products contained up to 80% (d/l)-erythro isomers prior to reformulation [1]. Consequently, forensic analysis of historical pharmaceutical exhibits, archival drug samples, or investigation of older counterfeited products necessitates an authentic erythro standard for accurate compound identification. Additionally, the distinct pharmacological profile of the erythro isomer—including its 5-fold norepinephrine potentiation at 20 mg/kg vs. 30-fold for threo at 2 mg/kg [2]—provides a chemical basis for distinguishing between different manufacturing eras and sources of methylphenidate-containing materials. This application is essential for forensic chemists, drug historians, and regulatory investigators requiring authenticated reference standards for comparative analysis of methylphenidate stereoisomers.

Application
Selection Property
Validation Focus
Chiral purity and impurity profiling
Diastereomeric identity confirmation
Erythro-specific retention time and resolution from threo peaks
Monoamine transporter functional assays
Stereoisomer-matched negative control
Absence of DAT and NET inhibition in uptake and binding assays
Peripheral adrenergic endpoint studies
Pressor-response comparator context
Norepinephrine potentiation profile in tissue and in vivo models
Forensic and historical pharmaceutical analysis
Legacy-formulation reference standard
Erythro isomer identification in archival or pre-reformulation samples

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